N'-(3-chlorobenzylidene)-4-methylbenzenesulfonohydrazide
Overview
Description
N'-(3-chlorobenzylidene)-4-methylbenzenesulfonohydrazide is a useful research compound. Its molecular formula is C14H13ClN2O2S and its molecular weight is 308.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 308.0386265 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroscopic and DFT Studies
- Optical and Nonlinear Properties : (E)-N′-(4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide (CBMBSH) demonstrates potential in nonlinear optical applications. Spectroscopic and DFT methods have been employed to explore its structural, electronic, and optical properties. The compound shows promising nonlinear absorption and optical limiting properties, making it suitable for photonics and electro-optics (Sasikala et al., 2017).
Antimicrobial Applications
- Antimicrobial Activity : Derivatives of 4-methylbenzenesulfonohydrazide have been synthesized and evaluated for antimicrobial activities. These compounds exhibit significant antibacterial and antifungal properties, highlighting their potential in medical and pharmaceutical research (Ghiya & Joshi, 2016).
Crystal Structure Analysis
- Structural Analysis : Studies on the crystal structures of various N'-(arylidene)4-nitrobenzenesulfonohydrazides, including (E)-4-nitro-N′-(4-methylbenzylidene)benzenesulfonohydrazide, have been conducted. These analyses provide insights into the effects of substitutions on structural parameters and supramolecular features, which are critical for material science and chemistry (Salian, Foro, & Gowda, 2018).
Nonlinear Optical Crystal Synthesis
- Synthesis and Characterization of NLO Crystals : The synthesis and characterization of (E)-N′-(4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide (4CBTH) for nonlinear optical (NLO) applications have been documented. The crystal's stability, absorption properties, and efficiency suggest its utility in NLO applications (Balaji, Prabu, & Srinivasan, 2016).
Corrosion Inhibition
- Corrosion Inhibition : Sulfonohydrazide derivatives have been investigated as corrosion inhibitors for carbon steel in acidic media. These compounds display effective inhibition and their efficiency correlates with molecular properties, indicating their potential in industrial applications (Ichchou et al., 2019).
Bioactive Compounds
- Bioactive Schiff Base Compounds : Research on Schiff base compounds, including N'-(2-hydroxy-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide, demonstrates their effectiveness in various biological activities like antibacterial, antifungal, antioxidant, and cytotoxic activities. Their interaction with Salmon sperm DNA suggests potential in biochemistry and drug development (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Properties
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c1-11-5-7-14(8-6-11)20(18,19)17-16-10-12-3-2-4-13(15)9-12/h2-10,17H,1H3/b16-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYGQLJPOKMRIB-MHWRWJLKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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